Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane
Brand Name: Vulcanchem
CAS No.: 650636-73-0
VCID: VC16900276
InChI: InChI=1S/C18H26SSi/c1-20(2,3)16-10-9-15(14-16)18(11-5-4-6-12-18)17-8-7-13-19-17/h7-10,13-14,16H,4-6,11-12H2,1-3H3
SMILES:
Molecular Formula: C18H26SSi
Molecular Weight: 302.6 g/mol

Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane

CAS No.: 650636-73-0

Cat. No.: VC16900276

Molecular Formula: C18H26SSi

Molecular Weight: 302.6 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane - 650636-73-0

Specification

CAS No. 650636-73-0
Molecular Formula C18H26SSi
Molecular Weight 302.6 g/mol
IUPAC Name trimethyl-[3-(1-thiophen-2-ylcyclohexyl)cyclopenta-2,4-dien-1-yl]silane
Standard InChI InChI=1S/C18H26SSi/c1-20(2,3)16-10-9-15(14-16)18(11-5-4-6-12-18)17-8-7-13-19-17/h7-10,13-14,16H,4-6,11-12H2,1-3H3
Standard InChI Key QUVOVUVREJCQJU-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1C=CC(=C1)C2(CCCCC2)C3=CC=CS3

Introduction

Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane is a complex organosilicon compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound features a unique molecular structure, consisting of a trimethylsilyl group attached to a cyclopentadiene framework, which is further substituted with a thiophene-containing cyclohexyl moiety. The presence of carbon, hydrogen, sulfur, and silicon atoms in its molecular formula highlights its diverse chemical properties.

Synthesis Methods

The synthesis of Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane typically involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and selectivity. Catalysts, particularly transition metals, may be employed to facilitate certain steps, especially in forming the cyclopentadiene structure.

StepReaction ConditionsRole of Catalysts
Formation of Cyclopentadiene CoreControlled temperature and solvent selection.Transition metals can enhance reaction rates and selectivity.
Attachment of Thiophen-2-ylcyclohexyl GroupSpecific reagents and conditions to ensure regioselectivity.Catalysts may aid in forming the desired regioisomer.
Introduction of Trimethylsilyl GroupUse of trimethylsilyl chloride or similar reagents.Facilitates protection of the cyclopentadiene ring.

Chemical Reactivity and Applications

Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane can undergo various chemical reactions due to its reactive functional groups. These reactions often require specific conditions, such as temperature control and the presence of catalysts, to optimize yields.

Reaction TypeConditionsPotential Products
Cross-Coupling ReactionsTransition metal catalysts, controlled temperature.Formation of complex organic molecules.
Cycloaddition ReactionsSpecific temperature and solvent conditions.Synthesis of polycyclic compounds.
Substitution ReactionsChoice of nucleophile and solvent.Modification of the cyclohexyl or thiophene moieties.

Potential Applications

Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane has potential applications in organic synthesis and materials science. Its unique structure makes it a valuable precursor for synthesizing complex molecules and materials with specific properties.

Application AreaPotential Uses
Organic SynthesisPrecursor for complex organic molecules.
Materials ScienceBuilding block for materials with tailored properties.

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